methyl 2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetate hydrochloride methyl 2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2768326-15-2
VCID: VC11559787
InChI: InChI=1S/C9H9F3N2O2.ClH/c1-16-8(15)7(13)5-2-3-6(14-4-5)9(10,11)12;/h2-4,7H,13H2,1H3;1H
SMILES:
Molecular Formula: C9H10ClF3N2O2
Molecular Weight: 270.63 g/mol

methyl 2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetate hydrochloride

CAS No.: 2768326-15-2

Cat. No.: VC11559787

Molecular Formula: C9H10ClF3N2O2

Molecular Weight: 270.63 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetate hydrochloride - 2768326-15-2

Specification

CAS No. 2768326-15-2
Molecular Formula C9H10ClF3N2O2
Molecular Weight 270.63 g/mol
IUPAC Name methyl 2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetate;hydrochloride
Standard InChI InChI=1S/C9H9F3N2O2.ClH/c1-16-8(15)7(13)5-2-3-6(14-4-5)9(10,11)12;/h2-4,7H,13H2,1H3;1H
Standard InChI Key JOOPYORULZLHOG-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(C1=CN=C(C=C1)C(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₉H₁₀F₃N₂O₂·HCl, with a molecular weight of 290.65 g/mol (calculated). Its structure comprises:

  • A pyridine ring substituted at the 3-position with a 2-amino-2-(methoxycarbonyl)ethyl group and at the 6-position with a trifluoromethyl (-CF₃) group.

  • A hydrochloride counterion stabilizing the protonated amino group.

The SMILES notation (COC(=O)C(C1=CN=C(C=C1)C(F)(F)F)N.Cl) confirms this arrangement, highlighting the ester linkage and spatial orientation of substituents .

Spectral and Stereochemical Data

While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, computational predictions provide insights:

  • Predicted Collision Cross Section (CCS): Ranges from 145.4 Ų ([M-H]⁻) to 156.9 Ų ([M+Na]+), indicating moderate molecular size and polarity .

  • Tautomerism: The amino group may exhibit tautomerism under physiological conditions, influencing its reactivity and binding interactions.

Synthesis and Derivative Formation

Proposed Synthetic Routes

Though no direct synthesis protocols are published, analogous methods for pyridine derivatives suggest plausible pathways:

Route 1: Esterification of Amino Acid Intermediates

  • Amino Protection: React 2-amino-2-(6-trifluoromethylpyridin-3-yl)acetic acid with methyl chloride in the presence of a base (e.g., triethylamine) to form the methyl ester.

  • Hydrochloride Salt Formation: Treat the free amine with hydrochloric acid to yield the final product.

Route 2: Curtius Rearrangement

As described in patent WO2021074138A1 , Curtius rearrangements using diphenylphosphoryl azide (DPPA) and tert-butanol could generate carbamate intermediates, which might be adapted for this compound. For example:

  • React a pyridinyl-carboxylic acid chloride with methyl azide to form an acyl azide.

  • Rearrange under heat to an isocyanate, followed by hydrolysis and esterification.

Challenges in Synthesis

  • Steric Hindrance: The trifluoromethyl group at the 6-position may impede reactions at the 3-position.

  • Amino Group Reactivity: The primary amine is prone to oxidation, necessitating protective strategies (e.g., Boc protection) .

Physicochemical Properties

Predicted Properties

PropertyValue/DescriptionSource
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
Lipophilicity (LogP)Estimated 1.8–2.2 (moderate permeability)
pKa (Amino Group)~8.5 (weak base)

Stability Considerations

  • Hydrolytic Sensitivity: The ester bond may hydrolyze under acidic or basic conditions, releasing methanol and the parent amino acid.

  • Thermal Stability: Likely stable up to 150°C, as trifluoromethyl groups enhance thermal resilience.

Future Research Directions

  • Synthetic Optimization: Develop scalable methods using flow chemistry or enzymatic catalysis.

  • Biological Screening: Evaluate affinity for TRPV1, kinases, or microbial targets.

  • Prodrug Design: Exploit the ester group for controlled drug release.

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